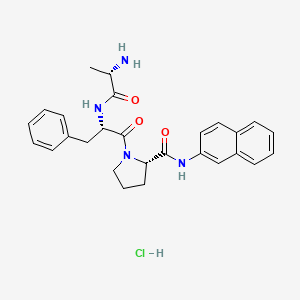
H-Ala-Phe-Pro-bNA HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-bNA HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to enhance efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
H-Ala-Phe-Pro-bNA HCl can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The nitro group in the bNA moiety can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free amino acids and 4-nitrobenzylamine.
Oxidation: 4-aminobenzylamide derivatives.
Substitution: Various substituted benzylamide derivatives.
科学研究应用
H-Ala-Phe-Pro-bNA HCl has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for studying enzyme kinetics and protease activity.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Chemistry: Utilized in the synthesis of complex peptides and as a model compound for studying peptide behavior.
Industry: Employed in the development of peptide-based drugs and diagnostic tools
作用机制
The mechanism of action of H-Ala-Phe-Pro-bNA HCl involves its interaction with specific enzymes and receptors. The peptide sequence can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit or modulate their activity. The nitrobenzylamide group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
相似化合物的比较
Similar Compounds
H-Ala-Phe-Pro-ONp: Similar peptide with a p-nitrophenyl ester group.
H-Ala-Phe-Pro-AMC: Contains a 7-amino-4-methylcoumarin group.
H-Ala-Phe-Pro-pNA: Lacks the hydrochloride salt form.
Uniqueness
H-Ala-Phe-Pro-bNA HCl is unique due to its specific combination of amino acids and the 4-nitrobenzylamide group. This structure provides distinct chemical and biological properties, making it valuable for various research applications. Its hydrochloride salt form enhances its solubility and stability, further contributing to its utility in scientific studies .
生物活性
H-Ala-Phe-Pro-bNA HCl (H-Ala-Phe-Pro-b-naphthylamide hydrochloride) is a peptide derivative that has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is a synthetic peptide that consists of three amino acids: alanine (Ala), phenylalanine (Phe), and proline (Pro), with a b-naphthylamide moiety that enhances its biological profile. The hydrochloride salt form improves its solubility and stability in physiological conditions.
The biological activity of this compound primarily revolves around its interactions with specific biological targets, including enzymes and receptors.
-
Enzyme Inhibition :
- The compound acts as a substrate or inhibitor for various peptidases, influencing peptide metabolism and signaling pathways.
- Its structure allows it to mimic natural substrates, thereby modulating enzymatic activity.
-
Receptor Binding :
- This compound has been shown to interact with certain G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling.
- This interaction can lead to downstream effects such as changes in gene expression and cellular response.
Antimicrobial Activity
Recent studies have indicated that peptides similar to this compound exhibit antimicrobial properties. These peptides disrupt bacterial membranes, leading to cell lysis.
- Case Study : A study demonstrated that a related peptide showed significant bactericidal activity against both Gram-positive and Gram-negative bacteria in vitro, suggesting potential applications in developing new antimicrobial agents .
Antitumor Effects
Peptides have been explored for their antitumor properties due to their ability to induce apoptosis in cancer cells.
- Research Findings : In vitro experiments revealed that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through caspase activation pathways .
Pain Management
Peptides are also being investigated for their analgesic properties. The modulation of pain pathways via GPCRs offers a promising avenue for pain relief without the side effects associated with traditional analgesics.
- Clinical Implications : Preliminary studies suggest that this compound may reduce pain perception by interacting with opioid receptors, although further research is needed to confirm these findings .
Data Tables
| Biological Activity | Mechanism | Therapeutic Application |
|---|---|---|
| Antimicrobial | Membrane disruption | New antimicrobial agents |
| Antitumor | Induction of apoptosis | Cancer treatment |
| Analgesic | GPCR modulation | Pain management |
属性
CAS 编号 |
749831-27-4 |
|---|---|
分子式 |
C27H30N4O3 |
分子量 |
458.6 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1 |
InChI 键 |
XNTZVXIZBNJULD-NWVWQQAFSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















